molecular formula C21H18BrN3O B11436393 6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11436393
M. Wt: 408.3 g/mol
InChI Key: YVRFKDNXKJDQGY-UHFFFAOYSA-N
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Description

6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine, methoxy, and methyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available starting materials. Common synthetic routes include:

    Cyclocondensation Reactions: These reactions involve the formation of the imidazo[1,2-a]pyridine core through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the bromine atom at the 6-position can be achieved through electrophilic bromination using reagents like N-bromosuccinimide (NBS).

    Amination Reactions:

Chemical Reactions Analysis

6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of the bromine and methoxy groups enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C21H18BrN3O

Molecular Weight

408.3 g/mol

IUPAC Name

6-bromo-2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H18BrN3O/c1-14-3-8-17(9-4-14)23-21-20(15-5-10-18(26-2)11-6-15)24-19-12-7-16(22)13-25(19)21/h3-13,23H,1-2H3

InChI Key

YVRFKDNXKJDQGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)OC

Origin of Product

United States

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